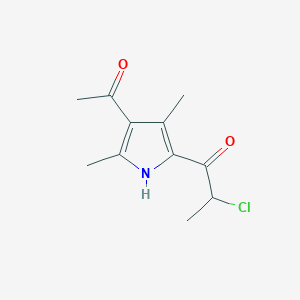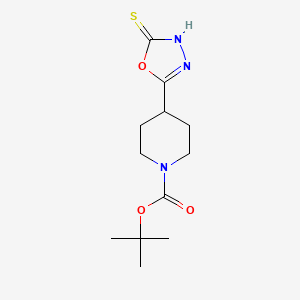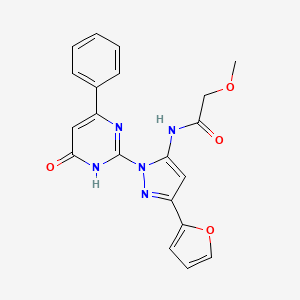![molecular formula C11H11BrN2O2 B2970675 Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 2106254-15-1](/img/structure/B2970675.png)
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromo group and the ethyl ester functionality in this compound makes it a versatile intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .
Biochemical Pathways
The synthesis of this compound involves a one-pot tandem cyclization/bromination process .
Result of Action
It is known that the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Action Environment
It is known that the compound is stable at room temperature .
Métodos De Preparación
The synthesis of Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate typically involves a two-step one-pot method. The first step involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions are mild, and the overall yield is moderate to high.
Análisis De Reacciones Químicas
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like hydrogen peroxide (H2O2), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as a pharmacophore in drug discovery.
Medicine: It has shown promise in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Substituted Imidazo[1,2-a]pyridines: These compounds have similar biological activities but differ in their substitution patterns and functional groups.
N-(Pyridin-2-yl)amides: These compounds share a similar core structure but have different functional groups, leading to varied biological activities
Propiedades
IUPAC Name |
ethyl 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHRTHUUSBVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C=CC=CC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexa-4,5-dienoicacid](/img/structure/B2970599.png)
![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2970603.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2970604.png)

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)

![5-chloro-2-methoxy-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2970611.png)


![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
